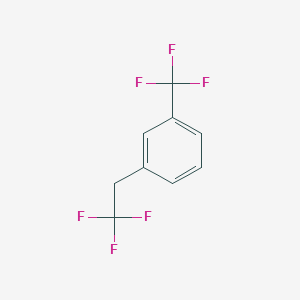

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene

Übersicht

Beschreibung

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the radical trifluoromethylation of carbon-centered radical intermediates. This method typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the benzene ring.

Oxidation Reactions: The compound can be oxidized to form corresponding trifluoromethylated benzoic acids under specific conditions.

Reduction Reactions: Reduction of the trifluoromethyl groups can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic media are typically used.

Major Products Formed:

Substitution: Trifluoromethylated phenols or anilines.

Oxidation: Trifluoromethylated benzoic acids.

Reduction: Difluoromethyl or monofluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of more complex fluorinated organic molecules. Its electron-withdrawing trifluoromethyl groups enhance its reactivity in nucleophilic substitution reactions and electrophilic aromatic substitutions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The presence of trifluoromethyl groups increases the electrophilicity of the benzene ring, facilitating nucleophilic attack. |

| Electrophilic Aromatic Substitution | The compound can undergo electrophilic substitution due to the enhanced reactivity from the trifluoromethyl groups. |

Biology

The compound has been investigated for its potential as a bioisostere in drug design. The trifluoromethyl group can mimic other functional groups in biological systems, making it valuable in medicinal chemistry.

- Pharmacokinetics : The incorporation of trifluoromethyl groups can improve the metabolic stability and bioavailability of pharmaceutical compounds.

- Biological Activity : Compounds with similar structures have demonstrated anticancer and antiviral properties through inhibition of cellular signaling pathways and viral replication mechanisms.

Materials Science

This compound is utilized in the production of advanced materials such as polymers and coatings due to its unique chemical properties.

| Application Area | Specific Uses |

|---|---|

| Polymers | Enhances thermal stability and chemical resistance in polymer formulations. |

| Coatings | Provides water repellency and anti-sticking properties in industrial coatings. |

Case Study 1: Pharmaceutical Development

Research has shown that incorporating trifluoromethyl groups into drug candidates can significantly enhance their pharmacological profiles. For instance, a study on the synthesis of new analgesics demonstrated that compounds with this compound derivatives exhibited improved potency compared to their non-fluorinated counterparts .

Case Study 2: Agrochemical Applications

In agrochemicals, trifluoromethylated compounds have been found to exhibit enhanced herbicidal activity. A comparative analysis indicated that herbicides containing similar fluorinated structures showed increased efficacy against resistant weed species .

Wirkmechanismus

The mechanism by which 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups influence the electron density of the benzene ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes .

Vergleich Mit ähnlichen Verbindungen

- 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)benzene

- 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene

- 1-(2,2,2-Trifluoroethyl)-3-(difluoromethyl)benzene

Comparison: 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl groups on the benzene ring, which affects its reactivity and physical properties. Compared to its isomers, this compound may exhibit different boiling points, solubility, and reactivity in chemical reactions. The presence of multiple trifluoromethyl groups enhances its electron-withdrawing capability, making it distinct from compounds with fewer or differently positioned trifluoromethyl groups .

Biologische Aktivität

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to the unique properties imparted by its trifluoromethyl groups. These groups significantly influence the compound's biological activity, including its pharmacokinetics and interactions with biological targets.

The compound is characterized by:

- Molecular Formula : C9H6F6

- Molecular Weight : 210.14 g/mol

- Structure : Contains two trifluoromethyl groups attached to a benzene ring, enhancing lipophilicity and metabolic stability.

Biological Activity Overview

Fluorinated compounds, particularly those containing trifluoromethyl groups, exhibit a range of biological activities due to their unique electronic and steric properties. The presence of these groups can enhance drug absorption, distribution, and receptor interactions. Here are some notable biological activities associated with similar compounds:

- Anticancer Activity : Compounds with trifluoromethyl groups have been shown to inhibit various cancer cell lines by disrupting cellular signaling pathways.

- Antiviral Properties : Certain trifluoromethyl-containing compounds demonstrate efficacy against viruses such as HIV and influenza by inhibiting viral replication mechanisms.

- Enzyme Inhibition : The incorporation of trifluoromethyl groups can enhance the potency of enzyme inhibitors, making them valuable in treating diseases like osteoporosis and arthritis.

1. Enzyme Inhibition

A study highlighted the role of trifluoromethyl groups in enhancing the inhibition of proteases. For instance, odanacatib, a compound with similar structural features, selectively inhibits cathepsin K, crucial for bone resorption. This mechanism underlines the potential of this compound in targeting proteolytic enzymes involved in disease processes .

2. Anticancer Properties

Research indicates that trifluoromethyl-substituted benzene derivatives exhibit significant anticancer activity. A specific study reported that compounds with trifluoromethyl substitutions were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

3. Antiviral Activity

Trifluoromethyl-containing compounds have been explored for their antiviral properties. A comparative analysis showed that these compounds could inhibit viral replication more effectively than their non-fluorinated counterparts .

Data Table: Biological Activities of Trifluoromethyl Compounds

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interactions : The trifluoromethyl groups increase hydrophobicity, enhancing membrane permeability and bioavailability.

- Electrostatic Interactions : These groups can participate in electrostatic interactions with target proteins, altering binding affinities.

- Metabolic Stability : The carbon-fluorine bonds are highly stable, providing resistance to metabolic degradation.

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c10-8(11,12)5-6-2-1-3-7(4-6)9(13,14)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMPOTKYTHEWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301292 | |

| Record name | 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50562-22-6 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50562-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050562226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC142231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.